Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .
Synthesis Analysis
Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . They are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .Molecular Structure Analysis
The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis
Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical and Chemical Properties Analysis
Benzotriazole is readily available in large quantities and is inexpensive . It is stable under a variety of conditions . Most of benzotriazole derivatives are characterized by a long shelf-life .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: A study by Li Zhulai (2010) explored the optimal conditions for preparing 2-(1H-Benzotriazol-1-yl)acetonitrile, which is structurally related to Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate. The yield was found to be influenced by the deprotonation ability of the acid binding agent, with anhydrous potassium carbonate in ethyl acetate showing high efficiency (Li Zhulai, 2010).
- Molecular Structure Analysis: The molecular structure of a related compound, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, was synthesized and analyzed, revealing significant structural details and weak intermolecular interactions forming a three-dimensional network (Xiao-Xia Li & Zhonghui Chen, 2010).
Applications in Coordination Chemistry and Metal Complexes
- Metal Coordination Complexes: Research by K. Shiu et al. (1989) demonstrated the use of Potassium hydridotris(benzotriazol-1-yl)borate in forming organotransition-metal complexes with group VI metal carbonyls, highlighting the ligand's utility in coordination chemistry (K. Shiu et al., 1989).
- Construction of Zinc(II) Complexes: C. Liu et al. (2016) synthesized zinc(II) complexes using 1-[(benzotriazol-1-yl)methyl]-1H-imidazole, a compound closely related to this compound. These complexes had potential applications in various fields, including fluorescence properties (C. Liu et al., 2016).
Antibacterial and Antifungal Applications
- Antibacterial Activity: K. Rani et al. (2021) synthesized derivatives of benzotriazole, including Ethyl-2-(1H-benzotriazol-1-yl)acetate, demonstrating antibacterial properties against various bacterial strains. This highlights the compound's potential in developing new antibacterial agents (K. Rani et al., 2021).
- Antifungal Agents: M. P. Toraskar et al. (2009) explored the antifungal activity of azetidinones synthesized from Ethyl-1H-benzotriazol-1-acetate, showing effectiveness against C. albicans. This research signifies the potential use of benzotriazole derivatives in antifungal applications (M. P. Toraskar et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Benzotriazole methodology has grown from an obscure level to very high popularity . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions .
Properties
IUPAC Name |
potassium;2-(benzotriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUIQZWBRBBMDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.